MAO-B Inhibitory Potency of the 6-Benzyloxy Parent Scaffold Versus the 6-Hydroxy Analog
The presence of the 6-benzyloxy substituent is critical for MAO-B inhibition. The target compound (7a) exhibits an IC50 of 0.051 µM against recombinant human MAO-B. In stark contrast, the 6-hydroxy analog (tioxolone, 11) is essentially inactive against MAO-B under the same assay conditions, confirming the benzyloxy group is a prerequisite for activity within this chemotype [1].
| Evidence Dimension | Inhibitory potency against recombinant human MAO-B (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.051 ± 0.011 µM |
| Comparator Or Baseline | 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone, 11): IC50 > 5 µM (essentially inactive) |
| Quantified Difference | ≥98-fold decrease in potency upon benzyloxy removal |
| Conditions | Recombinant human MAO-B; kynuramine substrate; fluorescence spectrophotometry detection |
Why This Matters
For procurement, this confirms that the 6-hydroxy analog cannot serve as a substitute in MAO-B assays, as it lacks the fundamental pharmacophore required for target engagement.
- [1] Mostert, S.; Petzer, A.; Petzer, J. P. Inhibition of monoamine oxidase by benzoxathiolone analogues. Bioorganic & Medicinal Chemistry Letters 2016, 26 (4), 1200–1204. View Source
